molecular formula C13H10BrN3O2 B14166223 5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide CAS No. 919724-44-0

5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide

Katalognummer: B14166223
CAS-Nummer: 919724-44-0
Molekulargewicht: 320.14 g/mol
InChI-Schlüssel: MMXMHSANKQWTNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide is a complex organic compound that features a bromine atom, an imino group, and a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide typically involves the bromination of a precursor compound followed by the introduction of the imino group and the furan ring. One common method involves the reaction of 2-furan carboxylic acid with bromine to introduce the bromine atom. This is followed by the reaction with an appropriate amine to form the imino group and the isoindole structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the imino group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with proteins, affecting their structure and function. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide is unique due to the presence of both the furan ring and the imino group, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

919724-44-0

Molekularformel

C13H10BrN3O2

Molekulargewicht

320.14 g/mol

IUPAC-Name

5-bromo-N-(3-imino-1H-isoindol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C13H10BrN3O2/c14-11-6-5-10(19-11)13(18)16-17-7-8-3-1-2-4-9(8)12(17)15/h1-6,15H,7H2,(H,16,18)

InChI-Schlüssel

MMXMHSANKQWTNU-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C(=N)N1NC(=O)C3=CC=C(O3)Br

Löslichkeit

38.4 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.